molecular formula C8H10N2O2 B2600515 3-Amino-1-(oxetan-3-yl)pyridin-2-one CAS No. 2137652-76-5

3-Amino-1-(oxetan-3-yl)pyridin-2-one

Cat. No.: B2600515
CAS No.: 2137652-76-5
M. Wt: 166.18
InChI Key: SLBDIENKFFFZMT-UHFFFAOYSA-N
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Description

3-Amino-1-(oxetan-3-yl)pyridin-2-one is a heterocyclic compound that features both an oxetane ring and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening and closing reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(oxetan-3-yl)pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Amino-1-(oxetan-3-yl)pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-Amino-1-(oxetan-3-yl)pyridin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity. The pyridinone moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(oxetan-3-yl)pyridin-2-one is unique due to the combination of the oxetane ring and the pyridinone moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

3-amino-1-(oxetan-3-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7-2-1-3-10(8(7)11)6-4-12-5-6/h1-3,6H,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBDIENKFFFZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)N2C=CC=C(C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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